![molecular formula C10H22N2 B2957810 Ethyl[3-(piperidin-4-yl)propyl]amine CAS No. 1249070-02-7](/img/structure/B2957810.png)
Ethyl[3-(piperidin-4-yl)propyl]amine
Overview
Description
Ethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an ethyl group attached to a propyl chain, which in turn is connected to a piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Ethyl[3-(piperidin-4-yl)propyl]amine is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities .
Action Environment
It’s known that the piperidine ring is essential for chiral optimization .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the derivative.
Cellular Effects
Piperidine derivatives have been shown to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl[3-(piperidin-4-yl)propyl]amine at different dosages in animal models have not been reported. It’s common for the effects of similar compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[3-(piperidin-4-yl)propyl]amine typically involves the reaction of piperidine with an appropriate alkyl halide followed by alkylation. One common method is the reaction of piperidine with 3-bromopropylamine, followed by ethylation using ethyl iodide under basic conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl[3-(piperidin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides, esters, and other oxidized derivatives.
Reduction: Reduced amines and other derivatives.
Substitution: Various substituted piperidines and amine derivatives.
Scientific Research Applications
Ethyl[3-(piperidin-4-yl)propyl]amine is a chemical compound with a molecular formula of C₁₁H₂₄N₂ that has garnered attention in medicinal chemistry because of its structural features that allow for various chemical modifications. It is an organic compound with a primary amine group, an ethyl group, and a piperidine ring connected by a propyl chain. This compound, a piperidine derivative, can be employed as a building block in drug design, with its structural features making it appropriate for modification and incorporation into drug candidates.
Scientific Research Applications
This compound is a versatile compound with applications in drug development, organic chemistry, and chemical biology.
Drug Design and Medicinal Chemistry
- Scaffold for Drug Development this compound can serve as a scaffold for developing novel therapeutics because its structural features allow for various chemical modifications. The presence of the piperidine ring enhances the compound's binding affinity to biological targets, making it a valuable candidate in drug design and development.
- Histamine H3 Receptor Antagonists Piperidine derivatives have been explored in the development of non-imidazole histamine H3 receptor antagonists . These receptors control the release of histamine and other neurotransmitters in the central nervous system, and antagonists are of interest for neurological disorders .
- Interactions with Biological Macromolecules Studies involving this compound focus on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are critical for understanding the compound's pharmacodynamics and pharmacokinetics. Researchers utilize this compound as a chemical probe to identify binding sites on target proteins, validate drug targets, and explore its effects on biochemical pathways.
Chemical Biology
- Chemical Probes for Protein Targets Researchers use this compound derivatives as chemical probes to study protein targets. These probes help identify binding sites, elucidate mechanisms of action, and validate potential drug targets.
Organic Chemistry
- Versatile Building Block this compound serves as a versatile scaffold in medicinal chemistry. Its distinct structure allows for diverse modifications that can enhance its efficacy as a therapeutic agent.
- Synthesis The synthesis of this compound typically involves several steps, and optimized reaction conditions such as temperature and pressure are employed to enhance yield and purity in industrial settings. Advanced techniques like continuous flow reactors may also be utilized to improve production efficiency.
Neurodegenerative Diseases
- Alzheimer's Disease 1,4-bis(3-aminoalkyl)piperazine derivatives are used in the treatment of neurodegenerative diseases such as Alzheimer's disease . The molecules could be used to rectify the metabolism of the Amyloid Protein Precursor (APP) .
Structural Comparison Table
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Piperidine | Simple cyclic amine | Basic structure without additional substituents |
N-Ethylpiperidine | Ethyl group attached to nitrogen | Similar ring structure but lacks propyl chain |
Piperidin-4-ylpropylamine | Similar structure without ethyl group | Lacks ethyl substitution, affecting reactivity |
1-(3-Methoxycarbonyl propyl)-4-piperidinamine | Contains methoxycarbonyl group | Different functional group affecting biological activity |
This compound | Specific combination of ethyl group and propyl chain attached to the piperidine ring | Influences both its chemical reactivity and biological activity, allowing for diverse modifications that can enhance its efficacy as a therapeutic agent. |
Comparison with Similar Compounds
Ethyl[3-(piperidin-4-yl)propyl]amine is similar to other piperidine derivatives, such as:
Piperidine: A simple cyclic amine with a similar ring structure.
N-ethylpiperidine: A derivative with an ethyl group attached to the nitrogen atom of the piperidine ring.
Piperidin-4-ylpropylamine: A compound with a similar structure but without the ethyl group.
Uniqueness: this compound is unique due to its specific combination of an ethyl group and a propyl chain attached to the piperidine ring, which influences its chemical reactivity and biological activity.
Biological Activity
Ethyl[3-(piperidin-4-yl)propyl]amine, also known as 3-(4-Ethylpiperidin-1-yl)propylamine, is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a primary amine group, an ethyl group, and a piperidine ring linked by a propyl chain, making it suitable for various pharmacological applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, which can be explored further in drug design and development.
This compound has been studied for its interactions with several biological macromolecules, particularly proteins and receptors. Its derivatives are often used as chemical probes to elucidate mechanisms of action and validate potential drug targets. The presence of the piperidine ring enhances its ability to penetrate biological membranes, facilitating its action in the central nervous system (CNS) and other tissues.
Histamine H3 Receptor Antagonism
One significant area of research involves the compound's role as a histamine H3 receptor antagonist. Histamine H3 receptors are involved in regulating neurotransmitter release in the CNS. Compounds similar to this compound have shown promise in enhancing neurotransmitter levels, which could be beneficial for treating neurological disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
Case Studies
- Histamine H3 Antagonists : Research has indicated that compounds with structural similarities to this compound exhibit high affinity for histamine H3 receptors, leading to increased levels of neurotransmitters like norepinephrine and acetylcholine in the brain. This effect is particularly relevant in conditions characterized by neurotransmitter deficits .
- Antibacterial Activity : A study on novel quinolone antibacterial agents bearing piperidine side chains demonstrated that derivatives of this compound were effective against resistant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. These findings highlight the compound's potential in combating antibiotic resistance .
Research Findings
Recent studies have employed computational methods to predict the biological activity spectra of piperidine derivatives, including this compound. The PASS (Prediction of Activity Spectra for Substances) online tool has indicated that such compounds may influence various enzymes, receptors, and ion channels, suggesting a broad range of pharmacological applications .
Properties
IUPAC Name |
N-ethyl-3-piperidin-4-ylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-7-3-4-10-5-8-12-9-6-10/h10-12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITIDLARLFISKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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